molecular formula C34H46O18 B600718 Eleutheroside E CAS No. 39432-56-9

Eleutheroside E

Cat. No. B600718
CAS RN: 39432-56-9
M. Wt: 742.7 g/mol
InChI Key: FFDULTAFAQRACT-NQRMFEFHSA-N
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Description

Eleutherosides are a diverse group of chemical compounds isolated from the roots of the herb Eleutherococcus senticosus . Eleutheroside E is an optical isomer of acanthoside D, which is one of the glycosides isolated from the cluster-flowering acanthopanax and represents the di-β-D-glucoside of (−)-syringaresinol . It is a principal component of Acanthopanax senticosus and has anti-inflammatory and protective effects in ischemia heart .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is a glycoside and major component of E. senticosus and has diverse biological activities . The molecular weight is 742.72 and the molecular formula is C34H46O18 .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

  • Cognitive and Behavioral Effects : Eleutheroside E has been shown to mitigate behavioral alterations induced by sleep deprivation in mice, suggesting potential benefits for cognitive performance and mood regulation (Huang et al., 2011).

  • Neuromodulation and Memory Enhancement : A study using C. elegans as a model revealed that this compound significantly improved long-term memory in radiation-damaged specimens. It appears to operate through G-protein-coupled receptor and neuropeptide signaling pathways, affecting CREB activity (Liu et al., 2020).

  • Anti-Fatigue Properties : this compound has been identified as a key active constituent in Acanthopanax senticosus, demonstrating anti-fatigue properties. It helps alleviate both physical and mental fatigue, likely by influencing biochemical parameters such as blood urea nitrogen and lactic acid levels (Huang et al., 2011).

  • Learning and Memory in Aged Rats : In studies involving aged rats, this compound has been shown to enhance learning and memory. It may function by activating cholinesterase or accelerating the synthesis of acetylcholine in hippocampal neurons (Huang et al., 2013).

  • Cardioprotective Effects : this compound, as well as Eleutheroside B, has been studied for its cardioprotective effects, including the suppression of atrial fibrillation in rabbit hearts. This effect is likely due to its ability to inhibit late sodium currents (Zhang et al., 2020).

  • Effects on Intestinal Cells : Research indicates that this compound can enhance tight junction protein expression and anti-inflammatory cytokine production in intestinal epithelial cells, suggesting potential benefits for gut health (Che et al., 2019).

  • Immune Function in Aging : this compound has been shown to improve immunological function in aging rats, suggesting its role in delaying immune senescence (Yang et al., 2013).

  • Insulin Resistance and Diabetes : In a study involving db/db mice, this compound was found to ameliorate insulin resistance and reduce hyperglycemia, suggesting its potential as a treatment for diabetes (Ahn et al., 2013).

  • Pharmacokinetics and Bioavailability : Studies have also focused on the pharmacokinetics of this compound, such as its absorption and metabolism in biological systems, which is crucial for understanding its therapeutic potential and safety (Ma et al., 2013).

Mechanism of Action

Eleutheroside E (EE) is a natural compound derived from the medicinal herb Acanthopanax senticosus, known for its anti-inflammatory properties . This article will discuss the mechanism of action of this compound, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are proteins such as TP53, AKT1, JUN, CTNNB1, STAT3, HIF1A, EP300, CREB1, IL1B, and ESR1 . These proteins play crucial roles in various biological processes and cellular pathways. For instance, TP53 is a tumor suppressor protein, while AKT1 is involved in cell survival pathways .

Mode of Action

This compound interacts with its targets through molecular docking . The binding energy of target proteins and this compound is approximately between -5.0 and -7.0 kcal/mol, with EE having the lowest docking binding energy with HIF1A . This interaction leads to alterations in numerous biological processes and cellular pathways .

Biochemical Pathways

This compound affects several biochemical pathways. The most notable ones include steroid hormone biosynthesis, arachidonic acid metabolism, and primary bile acid biosynthesis . These pathways are crucial for various biological processes, including inflammation and bone metabolism .

Pharmacokinetics

This suggests that this compound is absorbed and metabolized in the body, and its metabolites can be excreted through urine .

Result of Action

This compound has been shown to have protective effects against conditions like osteoporosis and Parkinson’s disease . In osteoporosis, for example, it reduces serum levels of TRAP, CTX, TNF-α, LPS, and IL-6, and increases bone volume and serum levels of P1NP . In Parkinson’s disease, it increases the mitochondrial membrane potential and reduces the level of intracellular reactive oxygen species (ROS) .

Action Environment

The action of this compound can be influenced by environmental factors such as gut microbiota . For instance, it has been observed that this compound treatment can increase the relative abundance of Lactobacillus and decrease the relative abundance of Clostridiaceae . This suggests that the gut microbiota can play a role in modulating the efficacy and stability of this compound .

Safety and Hazards

Eleutheroside E is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Eleutheroside E plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the phosphatidylinositol 3-kinase pathway, which is crucial in cellular functions such as cell growth and proliferation . The nature of these interactions involves the modulation of these pathways, leading to changes in cellular responses .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in a study on cervical cancer cells, this compound was found to decrease cell viability and increase cell apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it inhibits the PI3K pathway and reprograms metabolic responses in cervical cancer cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can influence metabolic flux or metabolite levels . For instance, it has been found to inhibit the PI3K pathway, which is a key metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. While specific transporters or binding proteins are not mentioned in the current literature, it’s known that this compound can influence its localization or accumulation within cells .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Eleutheroside E involves the conversion of starting materials into intermediate compounds, which are then further converted to the final product. The key steps in the synthesis pathway include protection and deprotection of functional groups, condensation reactions, and oxidation reactions.", "Starting Materials": [ "Ruscogenin", "Glucose", "Ethyl Acetate", "Methanol", "Sodium Hydroxide", "Hydrochloric Acid", "Acetic Anhydride", "Pyridine", "Acetone" ], "Reaction": [ "Protection of the hydroxyl group of glucose with acetic anhydride and pyridine to form glucose pentaacetate", "Condensation of glucose pentaacetate with ruscogenin in the presence of sodium hydroxide to form eleutheroside B", "Deprotection of the acetyl groups of eleutheroside B using hydrochloric acid to form eleutheroside E", "Oxidation of eleutheroside E with sodium periodate in the presence of methanol and water to form eleutheroside E quinone", "Reduction of eleutheroside E quinone using sodium borohydride in the presence of ethyl acetate and acetone to form eleutheroside E" ] }

CAS RN

39432-56-9

Molecular Formula

C34H46O18

Molecular Weight

742.7 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6S,6aR)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22+,23-,24+,25+,26-,27-,28+,29+,30-,33+,34-

InChI Key

FFDULTAFAQRACT-NQRMFEFHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC

melting_point

269 - 270 °C

physical_description

Solid

synonyms

Acanthoside D;  Eleutheroside E

Origin of Product

United States

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